molecular formula C23H30N2O6 B1375648 10,11-Dimethoxystrychnine CAS No. 5892-11-5

10,11-Dimethoxystrychnine

Cat. No. B1375648
CAS RN: 5892-11-5
M. Wt: 430.5 g/mol
InChI Key: VWLBJWIPYIYRBM-FIMIILAWSA-N
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Description

10,11-Dimethoxystrychnine, also known as Brucine dihydrate, is a compound with the molecular formula C23H30N2O6 . It is a major active pharmacological component of Strychnos nux-vomica seeds, known for its anti-inflammatory and analgesic activities . The compound appears as white crystalline powder .


Synthesis Analysis

The synthesis of 10,11-Dimethoxystrychnine involves a multi-step reaction . The first step involves an aqueous solution of NO (KO3S)2, KH2PO4, and acetone, followed by the addition of Na2S2O4. The second step involves an aqueous solution of NO (KO3S)2 and AcOH, followed by the addition of aq. Na2S2O4, and then /BRN= 102415/, CHCl3, MeOH, and Et2O .


Molecular Structure Analysis

The IUPAC name for 10,11-Dimethoxystrychnine is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate . The molecular weight is 430.5 g/mol .


Physical And Chemical Properties Analysis

10,11-Dimethoxystrychnine has a molecular weight of 430.5 g/mol . It appears as a white crystalline powder . It has a melting point of 175-178°C . It is slightly soluble in water, but soluble in ether, chloroform, ethanol, methanol, and other organic solvents .

Scientific Research Applications

Pharmacological Evaluation at Glycine Receptors

10,11-Dimethoxystrychnine has been explored for its potential in pharmacology, particularly in its interaction with glycine receptors. For example, a study synthesized analogs of strychnine, including compounds similar to 10,11-Dimethoxystrychnine, and evaluated their antagonistic properties on glycine receptors. These findings were critical for developing new strychnine-based pharmacological agents targeting glycine receptors (Zlotos et al., 2019).

Molecular Docking and Interaction with DNA Topoisomerase II

The compound has also been a subject in the field of molecular docking and interaction studies. In a study focusing on strychnobrasiline type alkaloids, which include 10,11-Dimethoxystrychnine derivatives, molecular docking calculations with DNA Topoisomerase II suggested potential antineoplastic activity, indicating its significance in cancer research (Costa et al., 2017).

Synthesis and Structural Studies

There's significant interest in the synthesis and structural characterization of compounds related to 10,11-Dimethoxystrychnine. Research has been conducted on the asymmetric conversions and transformations of related compounds, providing insights into their structural and chemical properties, which is crucial for developing new drugs and understanding their interactions at a molecular level (Thiel & Katrusiak, 2002).

Safety And Hazards

10,11-Dimethoxystrychnine is toxic if inhaled, swallowed, or absorbed through the skin . Inhalation produces an intense bitter taste. Ingestion causes nausea, vomiting, restlessness, excitement, twitching, and rarely, convulsions . Contact with dust irritates the eyes .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.2H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;2*1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLBJWIPYIYRBM-FIMIILAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932588
Record name Brucine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dimethoxystrychnine

CAS RN

145428-94-0, 5892-11-5
Record name Brucine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brucine Dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5892-11-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Bu, X Zhang, A Zhu, L Li, X Xie, S Wang - Analytical Chemistry, 2021 - ACS Publications
Biomimetic cell membrane-coated nanoparticles have been broadly applied because of their superior biochemical properties. The right-side-out cell membrane coating manner …
Number of citations: 19 pubs.acs.org
V Augugliaro, G Marci, L Palmisano… - Research on chemical …, 1993 - Springer
The photocatalytic degradation of Monuron (3-(4-chlorophenyl)-1-1-dimethylurea) in aqueous TiO 2 dispersions irradiated in the near-UV region has been investigated by using a Pyrex …
Number of citations: 25 link.springer.com
R Wang, S Zhou, H Jiang, X Zheng, W Zhou, S Li - 2012 - Wiley Online Library
The concise and efficient total syntheses of alkannin (1) and shikonin (2), based on the resolution of a key acid intermediate, are achieved with excellent enantiomeric excesses and …
AN Williams - Journal of the Royal Society of Medicine, 2003 - journals.sagepub.com
Alexandre Dumas’ famous novel The Count of Monte Cristo (1844–1845) tells of the unjust imprisonment of Edmond Dantes, his escape and revenge. An incidental feature of this novel …
Number of citations: 16 journals.sagepub.com
J Ellis - Drug development research, 1997 - Wiley Online Library
The classical (acetylcholine) binding sites of all five subtypes of muscarinic receptors are known to be subject to allosteric regulation by a variety of small molecules. The hallmarks of …
Number of citations: 94 onlinelibrary.wiley.com
Y Bu, Q Hu, T Bao, X Xie, S Wang - TrAC Trends in Analytical Chemistry, 2022 - Elsevier
Natural products and their derivatives are a rich source for drug discovery. Meanwhile, cell membrane has emerged as an effective tool to screen the active compounds from natural …
Number of citations: 15 www.sciencedirect.com
GH Du, W Li, C Yang, GH Du - Natural Small Molecule Drugs from Plants, 2018 - Springer
Brucine is extracted from the dry and mature seeds of Loganiaceae Evergreen tree plants including Strychnos nux-vomica L. and Strychnos pierriana AWHill. Brucine has many …
Number of citations: 0 link.springer.com
MJ Nelson - 2003 - search.proquest.com
Bipyrroles consist of two covalently bonded pyrrole rings. Bipyrroles are widely found in nature and consist of two broad classes of compounds, the prodigiosins and the …
Number of citations: 1 search.proquest.com
S Ebihara, N Akaike - British journal of pharmacology, 1992 - Wiley Online Library
1 Direct actions of strychnine (Str) and brucine (Bru) on the dissociated hippocampal CA1 neurones of the rat have been investigated with the whole‐cell mode of the patch‐clamp …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
M Abd Elgawad, HA Mohamed, MM Shendi… - Citeseer
Objective of the present work was to study the levels of some heavy metals (Cd, Ni, Pb), NO3, salinity and pH values in all water resources of Fayoum Governorate. Fifty water samples …
Number of citations: 4 citeseerx.ist.psu.edu

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